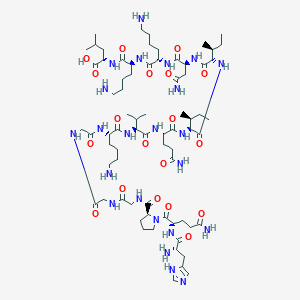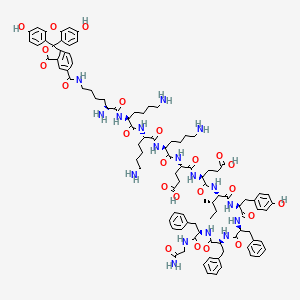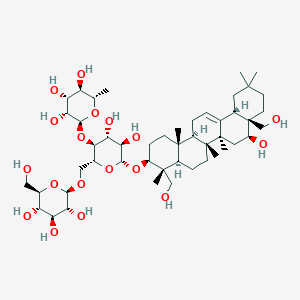
Hsp90-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsp90-IN-17 is a small molecule inhibitor targeting the heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the folding, stabilization, and degradation of many proteins, including several oncogenic proteins. Inhibitors of heat shock protein 90, such as this compound, have shown potential in cancer therapy by disrupting the function of heat shock protein 90 and leading to the degradation of its client proteins .
Vorbereitungsmethoden
The synthesis of Hsp90-IN-17 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Analyse Chemischer Reaktionen
Hsp90-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hsp90-IN-17 has been extensively studied for its potential applications in cancer therapy. It has shown efficacy in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90 and disrupting its function. Additionally, this compound has been investigated for its potential use in combination therapy with other anticancer agents to enhance therapeutic outcomes. Beyond cancer, heat shock protein 90 inhibitors like this compound are being explored for their roles in treating neurodegenerative diseases, inflammation, and infectious diseases .
Wirkmechanismus
Hsp90-IN-17 exerts its effects by binding to the adenosine triphosphate (ATP) binding pocket of heat shock protein 90, thereby inhibiting its ATPase activity. This inhibition prevents the proper folding and stabilization of heat shock protein 90 client proteins, leading to their degradation via the proteasome pathway. The disruption of heat shock protein 90 function affects multiple signaling pathways involved in cell growth, survival, and stress response, ultimately resulting in the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Hsp90-IN-17 is one of several heat shock protein 90 inhibitors that have been developed for therapeutic purposes. Similar compounds include geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol. Compared to these compounds, this compound has shown improved potency and selectivity for heat shock protein 90, as well as better pharmacokinetic properties. The unique structural features of this compound contribute to its enhanced efficacy and reduced toxicity in preclinical studies .
Eigenschaften
Molekularformel |
C21H20N4O7 |
|---|---|
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O7/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12/h1-4,9-12,22,26-27H,5-8H2,(H,23,28) |
InChI-Schlüssel |
WPCKTHWXJWRNOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)



![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)





![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
